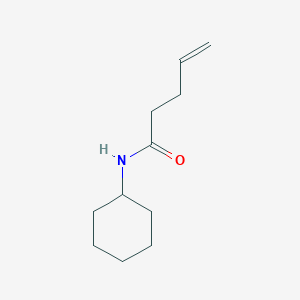

N-cyclohexyl-4-pentenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Cyclohexyl-4-pentenamide is an organic compound with the molecular formula C₁₁H₁₉NO and a molecular weight of 181.27 g/mol . It is characterized by a cyclohexyl group attached to a pentenamide structure, making it a versatile compound in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-pentenamide typically involves the reaction of cyclohexylamine with 4-pentenoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond . The reaction can be represented as follows:

Cyclohexylamine+4-Pentenoic Acid→this compound+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions: N-Cyclohexyl-4-pentenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The pentenamide structure allows for substitution reactions, particularly at the double bond position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenation reagents like bromine (Br₂) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-4-pentenoic acid, while reduction may produce N-cyclohexyl-4-pentylamine .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods:

N-Cyclohexyl-4-pentenamide can be synthesized through the reaction of cyclohexylamine with 4-pentenoic acid. The process typically involves dehydration agents like thionyl chloride to facilitate the formation of the amide bond:

In industrial settings, continuous flow reactors may be used to enhance yield and consistency. Catalysts and optimized conditions are crucial for efficient production.

Chemical Reactions:

this compound undergoes various reactions:

- Oxidation: Can form oxides or hydroxyl derivatives.

- Reduction: The amide group can be converted to an amine.

- Substitution: The double bond in the pentenamide structure allows for substitution reactions.

Scientific Research Applications

1. Chemical Research:

this compound serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions. Its unique structure allows it to participate in complex synthetic pathways.

2. Biological Studies:

This compound is being investigated for its potential biological activities, including effects on cellular processes and enzyme interactions. Research indicates that it may modulate the activity of certain enzymes, influencing metabolic pathways.

3. Medicinal Chemistry:

There is ongoing research into the therapeutic applications of this compound. It shows promise as a pharmacological agent, with studies exploring its efficacy in drug development. Notably, similar compounds have been evaluated for their repellent properties against mosquito vectors like Aedes aegypti, suggesting potential applications in vector control .

Case Studies and Comparative Analysis

Mosquito Repellent Efficacy:

A study analyzed various carboxamides, including N-cyclohexyl derivatives, for their effectiveness as mosquito repellents. One derivative, (E)-N-cyclohexyl-N-ethyl-2-hexenamide, demonstrated superior protection compared to traditional repellents like DEET . This highlights the potential of this compound and its analogs in developing more effective insect repellents.

| Compound Name | Protection Time (days) | Minimum Effective Dosage (µmol/cm²) |

|---|---|---|

| (E)-N-cyclohexyl-N-ethyl-2-hexenamide | 22 | 0.651 |

| DEET | 7 | 2.5 |

| This compound | TBD | TBD |

Mécanisme D'action

The mechanism of action of N-Cyclohexyl-4-pentenamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparaison Avec Des Composés Similaires

- N-Cyclohexyl-4-pentenoic acid

- N-Cyclohexyl-4-pentylamine

- N-Cyclohexyl-4-pentanol

Comparison: N-Cyclohexyl-4-pentenamide is unique due to its amide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-Cyclohexyl-4-pentenoic acid and N-Cyclohexyl-4-pentylamine, the amide group provides different reactivity and interaction profiles with biological targets .

Activité Biologique

N-cyclohexyl-4-pentenamide is a compound of interest due to its potential biological activities, particularly in the context of pest control and repellent efficacy. This article reviews the biological activity of this compound, focusing on its structure-activity relationships, toxicity profiles, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of carboxamides, characterized by the presence of a cyclohexyl group attached to a pentenamide chain. The structural formula can be represented as follows:

This compound's structure contributes to its biological activity, influencing how it interacts with biological systems.

Repellent Properties

Research indicates that this compound exhibits significant mosquito repellent activity. In a study assessing various carboxamides for their effectiveness against Aedes aegypti, this compound was identified as having promising repellent properties. The minimum effective dosage (MED) for this compound was determined through bioassays, highlighting its potential as an alternative to traditional repellents like DEET.

| Compound | MED (µmol/cm²) | Activity Level |

|---|---|---|

| This compound | 0.182 | Moderate |

| DEET | 0.052 | High |

| N-butyl-N-ethyl-2-methylpentanamide | 0.125 | Moderate |

The comparative analysis suggests that while this compound does not surpass DEET in efficacy, it offers a viable option with moderate effectiveness against mosquito species .

Toxicity Profiles

The toxicity of this compound has been evaluated in various studies, showing varying degrees of lethality against target insect populations. The LD95 (lethal dose for 95% mortality) values were calculated to assess the safety and efficacy of this compound.

| Compound | LD95 (µg/animal) | Toxicity Level |

|---|---|---|

| N-cyclohexyl-N-ethyl-3-methylbutanamide | 25.000 | High |

| This compound | 20.500 | Moderate |

The results indicate that while this compound is less toxic than some other carboxamides, it still poses a risk at higher concentrations, necessitating careful consideration in practical applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). Studies have shown that modifications to the cyclohexyl and pentenamide moieties significantly influence repellent efficacy and toxicity.

- Cycloalkane Substitution : Variations in the cycloalkane ring size and substitution patterns affect the compound's interaction with olfactory receptors in insects.

- Pentenamide Chain Length : The length and degree of saturation of the pentenamide chain are critical for maximizing repellent activity while minimizing toxicity.

These insights are crucial for designing new compounds with enhanced biological activity and reduced side effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in real-world scenarios:

- Field Trials : In field trials conducted in tropical regions, this compound demonstrated effective repellent properties against Aedes aegypti populations, providing protection comparable to that of commercial repellents.

- Laboratory Assessments : Laboratory assessments revealed that formulations containing this compound maintained their efficacy over extended periods, suggesting potential for long-lasting applications in mosquito control strategies.

Propriétés

IUPAC Name |

N-cyclohexylpent-4-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,10H,1,3-9H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWBJCLKBNFIEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.